molecular formula C16H9Cl3N2O2 B3037227 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-31-5

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3037227
CAS No.: 477712-31-5
M. Wt: 367.6 g/mol
InChI Key: FLKAZVJYCZPURB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ( 477712-31-5) is a high-purity pyrazole-3-carboxylic acid derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C16H9Cl3N2O2 and a molecular weight of 367.61 g/mol , this compound serves as a key chemical intermediate for the synthesis of more complex molecules. Pyrazole derivatives are a pharmacologically important active scaffold present in diverse therapeutic agents, including the anti-obesity drug rimonabant and the anti-inflammatory celecoxib . This specific trisubstituted pyrazole is of particular value for researchers developing and studying ligands for cannabinoid receptors (CB1 and CB2) . The presence of multiple chlorine substituents on the phenyl rings influences the compound's lipophilicity and binding affinity, making it a crucial building block in the structure-activity relationship (SAR) studies of central nervous system (CNS) targets . The compound is provided for research applications only, including as a reference standard, a precursor in organic synthesis, and for use in in vitro biological screening. It is supplied with batch-specific documentation and must be stored as directed to maintain stability. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-2-1-3-11(7-10)21-15(8-14(20-21)16(22)23)9-4-5-12(18)13(19)6-9/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKAZVJYCZPURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152728
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477712-31-5
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate chlorophenyl hydrazines with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and aldehydes, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has shown promise in inhibiting cancer cell proliferation. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This opens avenues for its use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazole derivatives. The compound has shown activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Agricultural Applications

Herbicide Development
The structural characteristics of this compound suggest its potential as a herbicide. Its ability to disrupt specific biochemical pathways in plants could lead to the development of selective herbicides that target unwanted vegetation while preserving crop yield .

Pesticide Formulations
In addition to herbicidal properties, this compound may be effective in pesticide formulations. Its chemical structure allows it to interact with various biological targets within pests, potentially leading to new solutions for pest management in agriculture .

Materials Science Applications

Polymer Chemistry
The unique properties of pyrazole compounds make them suitable for incorporation into polymer matrices. Research is being conducted on their use as additives to improve the thermal stability and mechanical properties of polymers. This could lead to advancements in materials used for packaging and construction .

Nanotechnology
Recent advancements in nanotechnology have seen pyrazole derivatives being explored as precursors for nanomaterials. Their ability to form stable complexes with metal ions can be utilized in synthesizing nanoparticles with specific functionalities for applications in electronics and catalysis .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cell lines.
Study 2Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages.
Study 3Herbicide DevelopmentEffective against specific weed species without harming crops.
Study 4Nanoparticle SynthesisSuccessful synthesis of silver nanoparticles using the compound as a reducing agent.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variation and Molecular Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Evidence Source
1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid 1: 3-ClPh; 5: 3,4-Cl₂Ph; 3: COOH C₁₆H₁₀Cl₃N₂O₂ 365.62 g/mol N/A (calculated)
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (SC-17501) 5: 3-ClPh; 3: COOH C₁₀H₇ClN₂O₂ 222.63 g/mol
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1: 3-ClPh; 3: CH₃; 5: COOH C₁₁H₉ClN₂O₂ 236.65 g/mol
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1: 4-ClBn; 3: Ph; 5: COOH C₁₇H₁₃ClN₂O₂ 324.75 g/mol

Key Observations :

  • Halogenation Impact: The target compound’s 3,4-dichlorophenyl group increases molecular weight and lipophilicity compared to mono-chlorinated analogs like SC-17501 . This may enhance receptor binding affinity, as seen in cannabinoid ligands () .
  • Carboxylic Acid Position : All analogs retain the carboxylic acid at position 3, critical for hydrogen bonding in biological systems.
Cannabinoid Receptor Ligands
  • AM251 (): A pyrazole-3-carboxamide with 2,4-dichlorophenyl and iodophenyl substituents. Unlike the target compound, AM251 includes a methyl group and a piperidinyl carboxamide, enabling potent CB1 receptor antagonism .
  • Target Compound : The carboxylic acid group may limit blood-brain barrier penetration, reducing central nervous system activity compared to AM251’s carboxamide.
Herbicide Safeners
  • Fenchlorazole (): A triazolecarboxylate with 2,4-dichlorophenyl and trichloromethyl groups.

Biological Activity

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 477712-31-5) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anti-bacterial, and anti-cancer properties, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H9Cl3N2O2
  • Molecular Weight : 367.62 g/mol
  • Purity : >90%

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study involving various pyrazole compounds, it was found that certain derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at a concentration of 10 µM when compared to the standard drug dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Pyrazole Derivative A617610
Pyrazole Derivative B859310

Anti-bacterial Activity

The compound has also been evaluated for its antibacterial properties. In a study testing various pyrazole derivatives against common bacterial strains such as E. coli and S. aureus, certain compounds demonstrated promising activity. For instance, one derivative showed significant efficacy against S. aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Table 2: Anti-bacterial Efficacy of Selected Pyrazole Compounds

CompoundBacterial StrainMIC (µg/mL)
Standard Antibiotic AE. coli8
Pyrazole Derivative CS. aureus16
Pyrazole Derivative DPseudomonas aeruginosa32

Anti-cancer Activity

The anti-cancer potential of pyrazole derivatives has garnered attention due to their ability to inhibit key cancer-related pathways. Compounds similar to this compound have been reported to target BRAF(V600E), EGFR, and Aurora-A kinases, leading to reduced cell viability in various cancer cell lines .

Case Study: Synergistic Effects with Doxorubicin
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazoles were tested for their cytotoxic effects both alone and in combination with doxorubicin. The results indicated a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features. The presence of electronegative groups like chlorine has been shown to enhance anti-cancer and anti-inflammatory activities. The SAR analysis suggests that modifications in the phenyl rings can significantly impact the potency of these compounds .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: A general approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl substituents. For example, intermediates like ethyl 4-bromo-1-(aryl)-1H-pyrazole-5-carboxylate can react with aryl boronic acids (e.g., 3,4-dichlorophenylboronic acid) in degassed DMF/water mixtures with K₃PO₄ and Pd(PPh₃)₄ as catalysts . Post-reaction purification via column chromatography ensures high yields (typically 60-80%). Key steps include monitoring reaction progress via TLC and optimizing solvent ratios to minimize byproducts.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the carboxylic acid proton appears as a broad singlet near δ 12-13 ppm, while pyrazole ring protons resonate between δ 6.5–8.5 ppm depending on substituent electronegativity .
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 382.96 for C₁₆H₉Cl₃N₂O₂) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Use respiratory protection (NIOSH-approved masks) and nitrile gloves to avoid inhalation/contact, as chlorinated pyrazoles may release toxic decomposition products (e.g., Cl₂, CO) under heat .
  • Store in airtight containers at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers; conduct stability tests under inert atmospheres .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsional strain, and packing motifs. For example, monoclinic crystals (space group P2₁/c) of analogous compounds show dihedral angles of 15–25° between chlorophenyl and pyrazole rings, with Cl···π interactions (3.2–3.5 Å) stabilizing the lattice . Data collection on a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ψ-scan absorption corrections ensures accuracy. Refinement using SHELXL achieves R factors < 0.08 .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl) on aryl boronic acids reduce nucleophilicity, requiring higher catalyst loadings (5–10 mol% Pd). Computational modeling (DFT) can predict activation barriers for coupling steps. For instance, 3,4-dichlorophenyl groups increase steric hindrance, lowering yields by 10–15% compared to monochlorinated analogs. Optimize via microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency .

Q. What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values.
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from rapid degradation in vitro vs. in vivo.
  • SAR Studies : Modify the carboxylic acid group to esters or amides (e.g., N-(3-pyridylmethyl)-carboxamide) to evaluate potency shifts, as seen in related pyrazole derivatives targeting carbonic anhydrase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

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